Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor of extracellular signal-regulated kinases ERK1/2, which is in early clinical development. []
Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, exhibiting high potency and specificity to drug-resistant double mutants (L858R/T790M, Del/T790M) and minimal activity against wild-type EGFR. []
Compound Description: PF-06747775 is an irreversible inhibitor of oncogenic EGFR mutants, displaying high potency against common EGFR mutations (Del, L858R, T790M/L858R, and T790M/Del), selectivity over wild-type EGFR, and desirable ADME properties. It is currently being evaluated in phase-I clinical trials for mutant EGFR-driven NSCLC. []
Compound Description: This compound was synthesized from 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by reacting with 3,4-dimethoxybenzaldehyde. []
4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its Derivatives
Compound Description: A series of eight imidazol-pyrazole hybrids were synthesized and screened for their in vitro biological activities. Among them, compound 9g, in which R= 2-Cl and R1= 4-OCH3, was the most potent against EGFR (IC50 = 0.11 ± 0.02 μM) and displayed promising inhibitory activity against A549 and HepG2. Meanwhile, compound 9h, in which R= 3-NO2 and R1= H, was identified as the most potent compound against E. coli FabH (IC50 = 2.6 μM). []
Compound Description: Compound-A is a potent and selective ELOVL6 inhibitor exhibiting high plasma and liver exposure upon oral administration. []
Co(II) Chelate of 1-(-5-Hydroxy-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Ethan-1-one
Compound Description: The Co(II) chelate of 1-(-5-Hydroxy-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Ethan-1-one was synthesized and its toxicity was evaluated. While generally non-lethal, it was shown to potentially induce liver damage. []
Compound Description: This series of pyrimidine-5-carboxylate derivatives was synthesized via a one-pot three-component condensation reaction, utilizing a 5% WO3/ZrO2 heterogeneous catalyst under solvent-free conditions. []
Compound Description: This secondary amine was synthesized by the direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline. []
Compound Description: This benzenesulfonic acid derivative, unexpectedly obtained through ring closure of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide, demonstrates comparable antimicrobial activity against Listeria monocytogenes and Escherichia coli to ampicillin and vancomycin. []
Compound Description: DRC-KS1 showed potential inhibitory activity against Staphylococcus aureus sortase A with a docking score of -4.32 and an MIC value of 108.2 µg/mL. []
Compound Description: DRC-KS2 exhibited significant inhibitory activity against Staphylococcus aureus sortase A, with a docking score of -4.65 and an MIC value of 45.8 µg/mL. []
Compound Description: This compound is under investigation for its use in combination therapies with existing anti-cancer agents or radiation therapy. []
Compound Description: The structures of two isostructural 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones were determined. Their supramolecular assembly is characterized by C—H⋯N and C—H⋯O hydrogen bonds. []
Compound Description: This class of compounds are BRAF-kinase inhibitors, potentially useful for the prevention and treatment of cancers like malignant melanoma. []
Compound Description: AZD4205 is a potent and selective JAK1 kinase inhibitor with good preclinical pharmacokinetic properties and potential for overcoming treatment resistance in non-small cell lung cancer (NSCLC). []
Compound Description: The crystal structure of this pyrazolone derivative was determined, revealing the presence of an intramolecular O—H⋯O hydrogen bond and intermolecular N—H⋯N and C—H⋯O hydrogen bonds. []
Compound Description: This novel heterocycle was synthesized with a 95% yield and its structure was confirmed using X-ray diffraction and spectral analyses. []
Compound Description: PF-06700841 is a dual JAK1/TYK2 inhibitor that has shown promise in Phase III clinical trials for treating autoimmune diseases such as psoriasis and rheumatoid arthritis. []
Compound Description: The crystal structure of this compound was solved, revealing two crystallographically independent molecules and the presence of intra- and intermolecular hydrogen bonds. []
Compound Description: Initially identified as an Aurora kinase A inhibitor, this compound was found to repress Merkel cell polyomavirus (MCPyV) T antigen expression in Merkel cell carcinoma, likely through inhibition of glycogen synthase kinase 3 (GSK3). []
Compound Description: This series of pyrazole derivatives exhibits central nervous system depressant activity, including potential anticonvulsant and antipsychotic effects. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.